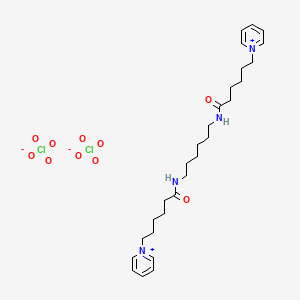
Pyridinium, 1,1'-(1,6-hexanediylbis(imino(6-oxo-6,1-hexanediyl)))bis-, diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1,1’-(1,6-hexanediylbis(imino(6-oxo-6,1-hexanediyl)))bis-, diperchlorate: is a complex organic compound belonging to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1,1’-(1,6-hexanediylbis(imino(6-oxo-6,1-hexanediyl)))bis-, diperchlorate typically involves the reaction of pyridine derivatives with hexanediyl bis(imino) compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 1,1’-(1,6-hexanediylbis(imino(6-oxo-6,1-hexanediyl)))bis-, diperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction may produce reduced forms with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new compounds .
Biology: In biological research, Pyridinium, 1,1’-(1,6-hexanediylbis(imino(6-oxo-6,1-hexanediyl)))bis-, diperchlorate is studied for its potential biological activities. It may exhibit antimicrobial, anticancer, and other bioactive properties, making it a subject of interest in drug discovery and development .
Medicine: The compound’s potential medicinal properties are explored in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further investigation in various medical applications .
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in materials science and other industrial processes .
Mechanism of Action
The mechanism of action of Pyridinium, 1,1’-(1,6-hexanediylbis(imino(6-oxo-6,1-hexanediyl)))bis-, diperchlorate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Pyridinium, 1,1’-(1,4-butanediylbis(imino(6-oxo-6,1-hexanediyl)))bis-, diperchlorate
- Pyridinium, 1,1’-(1,8-octanediylbis(imino(6-oxo-6,1-hexanediyl)))bis-, diperchlorate
- Pyridinium, 1,1’-(1,10-decanediylbis(imino(6-oxo-6,1-hexanediyl)))bis-, diperchlorate
Uniqueness: Pyridinium, 1,1’-(1,6-hexanediylbis(imino(6-oxo-6,1-hexanediyl)))bis-, diperchlorate is unique due to its specific hexanediyl bis(imino) structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
65294-05-5 |
|---|---|
Molecular Formula |
C28H44Cl2N4O10 |
Molecular Weight |
667.6 g/mol |
IUPAC Name |
6-pyridin-1-ium-1-yl-N-[6-(6-pyridin-1-ium-1-ylhexanoylamino)hexyl]hexanamide;diperchlorate |
InChI |
InChI=1S/C28H42N4O2.2ClHO4/c33-27(17-7-3-11-21-31-23-13-5-14-24-31)29-19-9-1-2-10-20-30-28(34)18-8-4-12-22-32-25-15-6-16-26-32;2*2-1(3,4)5/h5-6,13-16,23-26H,1-4,7-12,17-22H2;2*(H,2,3,4,5) |
InChI Key |
ZABWSWWXNVLLGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCCCC(=O)NCCCCCCNC(=O)CCCCC[N+]2=CC=CC=C2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















